4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
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Overview
Description
4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that features a bromomethyl group attached to a benzenesulfonamide structure, with an indole moiety linked via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Sulfonamide Formation: The resulting compound is reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Bromomethylation: Finally, the bromomethyl group is introduced using a bromomethylating agent like bromoform in the presence of a strong base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines from the reduction of the sulfonamide group.
Scientific Research Applications
4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-bromo-1H-indol-3-yl)methyl)morpholine
- 4-((6-bromo-1H-indol-3-yl)methyl)morpholine
- 3-((1H-indol-3-yl)methyl)-1H-indole
Uniqueness
4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromomethyl group allows for versatile chemical modifications, while the indole and sulfonamide moieties provide potential for biological interactions.
Properties
IUPAC Name |
4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c18-11-13-5-7-15(8-6-13)23(21,22)20-10-9-14-12-19-17-4-2-1-3-16(14)17/h1-8,12,19-20H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDWKBODRXIYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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